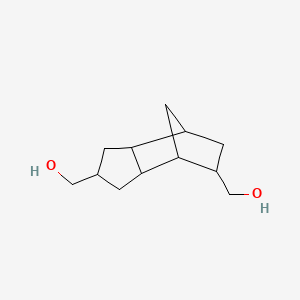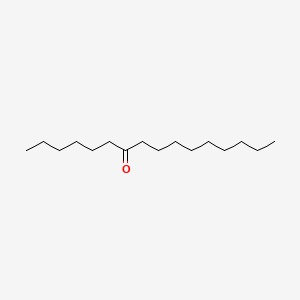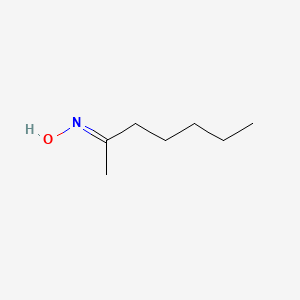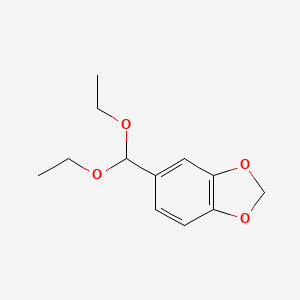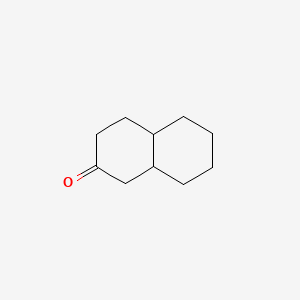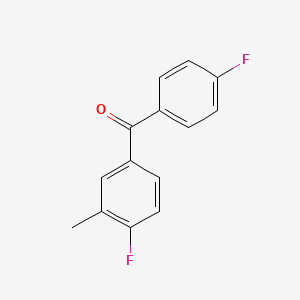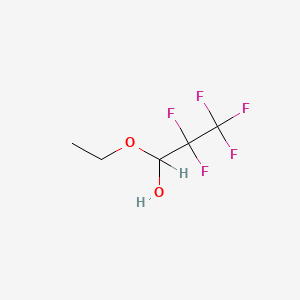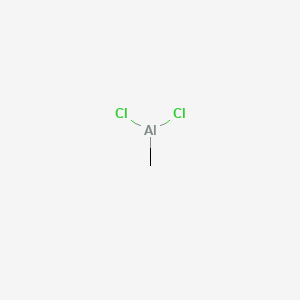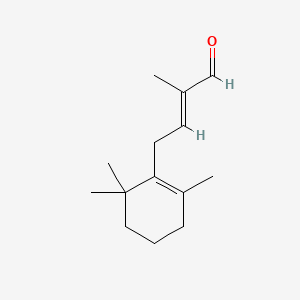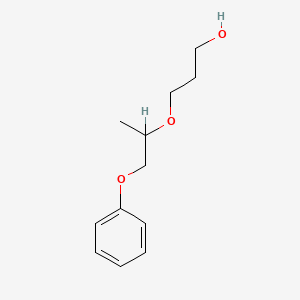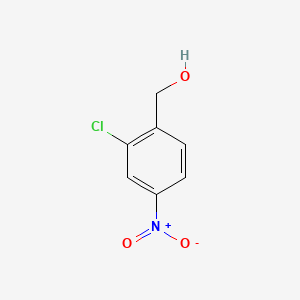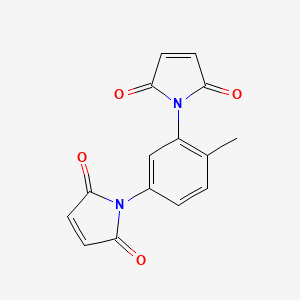
1,1'-(4-甲基-1,3-苯基)双-1H-吡咯-2,5-二酮
描述
Synthesis Analysis
The synthesis of 1,1’-(4-Methyl-1,3-phenylene)bis-1H-pyrrole-2,5-dione involves the use of maleic anhydride and 2,4-Diaminotoluene . The synthetic route also involves the use of p-Toluenesulfonic acid .Molecular Structure Analysis
The molecular formula of 1,1’-(4-Methyl-1,3-phenylene)bis-1H-pyrrole-2,5-dione is C15H10N2O4 . The molecular weight is 282.25100 .Chemical Reactions Analysis
The compound has been used as a bis-reagent in Diels-Alder reactions . This suggests that it can participate in [4+2] cycloaddition reactions, which are characteristic of compounds containing conjugated diene systems.Physical And Chemical Properties Analysis
The compound has a density of 1.506g/cm3 . Its boiling point is 511.8ºC at 760 mmHg . The flash point is 253.4ºC . The exact mass is 282.06400 .科学研究应用
腐蚀抑制
已经研究了1,1'-(4-甲基-1,3-苯基)双-1H-吡咯-2,5-二酮衍生物作为腐蚀抑制剂的潜力。新颖的衍生物在酸性环境中针对轻钢腐蚀的抑制性能进行了评估。它们表现出高的抑制效率,其中一种衍生物在特定浓度下的效率达到了91.30%。这项研究表明它们在保护金属表面免受腐蚀损害方面的潜在应用(Dhaef et al., 2021)。
聚合物中的光致发光
含有1,1'-(4-甲基-1,3-苯基)双-1H-吡咯-2,5-二酮单元的化合物已被用于制备具有强红色光致发光的聚合物。这些材料在聚合物发光二极管(LEDs)领域具有重要价值,展示出在电致发光器件中具有优异的热稳定性和低开启电压。它们独特的发射特性使它们成为LED应用中红色发射材料的有前途的候选者(Qiao et al., 2010)。
有机电子和太阳能电池
该化合物及其衍生物已在有机电子领域进行了探索,特别是在聚合物太阳能电池的开发中。使用这些衍生物合成的新型共聚物表现出高导电性和电子迁移率等特定性质,这些特性对于它们在太阳能电池中的应用至关重要。聚合物创建界面偶极矩的能力可以显著增强太阳能电池的性能,使其成为高效可再生能源的关键材料(Hu et al., 2015)。
碳钢腐蚀抑制
进一步研究表明,1,1'-(4-甲基-1,3-苯基)双-1H-吡咯-2,5-二酮衍生物作为碳钢腐蚀抑制剂的有效性。这些衍生物在酸性环境中特别有用,它们作为混合型抑制剂,为钢表面提供保护。它们在钢表面的吸附主要受化学吸附过程控制,这一点由热力学数据和XPS分析所示(Zarrouk et al., 2015)。
聚合物开发
这些衍生物已被用于合成各种聚合物,每种聚合物显示出适用于特定应用的独特性质。例如,主链中含有这种化合物的聚合物表现出强荧光、在有机溶剂中高溶解度以及不同的光学和电化学性质。由于其独特的荧光和导电性能,这些聚合物在光电子学和传感器等领域具有潜在应用(Zhang et al., 2008)。
安全和危害
The compound is classified as Acute toxicity, Inhalation (Category 2), Skin irritation (Category 2), Eye irritation (Category 2A), Specific target organ toxicity - single exposure (Category 3), Respiratory system . It is fatal if inhaled and may cause respiratory irritation . It also causes skin and serious eye irritation .
属性
IUPAC Name |
1-[3-(2,5-dioxopyrrol-1-yl)-4-methylphenyl]pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O4/c1-9-2-3-10(16-12(18)4-5-13(16)19)8-11(9)17-14(20)6-7-15(17)21/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKKJQRXSPFNPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C=CC2=O)N3C(=O)C=CC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6052326 | |
| Record name | Toluene-2,4-dimaleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6052326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | 1H-Pyrrole-2,5-dione, 1,1'-(4-methyl-1,3-phenylene)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
1,1'-(4-Methyl-1,3-phenylene)bis-1H-pyrrole-2,5-dione | |
CAS RN |
6422-83-9 | |
| Record name | N,N′-(4-Methyl-1,3-phenylene)bismaleimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6422-83-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrole-2,5-dione, 1,1'-(4-methyl-1,3-phenylene)bis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006422839 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrrole-2,5-dione, 1,1'-(4-methyl-1,3-phenylene)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Toluene-2,4-dimaleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6052326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-(4-methyl-1,3-phenylene)bis-1H-pyrrole-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.523 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

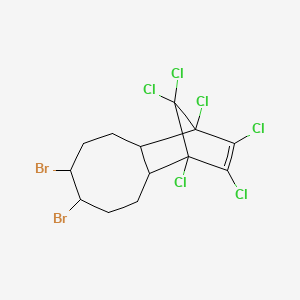
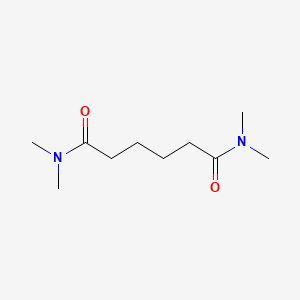
![2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1596372.png)
